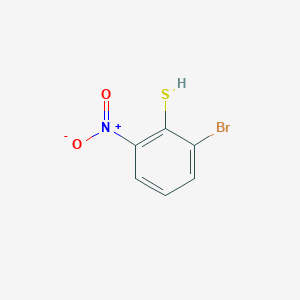
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloro-5-(methylsulfanyl)benzoate” is a chemical compound with the CAS Number: 1824578-68-8 . It has a molecular weight of 216.69 and its IUPAC name is methyl 3-chloro-5-(methylthio)benzoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Methyl 3-chloro-5-(methylsulfanyl)benzoate is 1S/C9H9ClO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 3-chloro-5-(methylsulfanyl)benzoate is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Mecanismo De Acción
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% is a versatile molecule that can form stable complexes with other molecules. This enables a wide variety of reactions to be carried out. For example, it can be used in the synthesis of pharmaceuticals, dyes, and pigments. In addition, it can be used in the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% is not known to have any direct biochemical or physiological effects on humans or animals. However, it can be used in the synthesis of compounds that may have an effect on the body. For example, it can be used in the synthesis of pharmaceuticals that may have an effect on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can form stable complexes with other molecules, enabling a wide variety of reactions to be carried out. In addition, it is relatively easy to obtain and relatively inexpensive. However, it is important to note that Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% is a highly reactive compound and should be handled with care.
Direcciones Futuras
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% has a wide range of potential applications in the fields of pharmaceuticals, dyes, pigments, and polymers. It could be used to synthesize new compounds with potential therapeutic applications. In addition, it could be used to develop new polymers with enhanced properties. Furthermore, it could be used to develop new dyes and pigments with improved properties. Finally, Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% could be used to develop new catalysts for use in organic synthesis.
Métodos De Síntesis
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% can be synthesized via a variety of methods, including the Fischer esterification reaction and the Claisen-Schmidt condensation. In the Fischer esterification reaction, an acid and an alcohol are reacted in the presence of an acid catalyst to produce an ester. In the Claisen-Schmidt condensation, an aldehyde or ketone is reacted with an ester in the presence of a base catalyst to produce an ester. Both methods can be used to synthesize Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-5-(methylsulfanyl)benzoate, 95% is widely used in scientific research. It is used as a reactant in the synthesis of various compounds, such as pharmaceuticals, and is also used in the synthesis of dyes and pigments. In addition, it is used as a reactant in the synthesis of other compounds, such as polymers and other organic compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 3-chloro-5-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMOCJHVPGTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

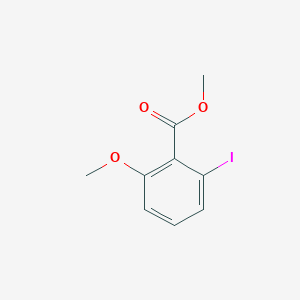

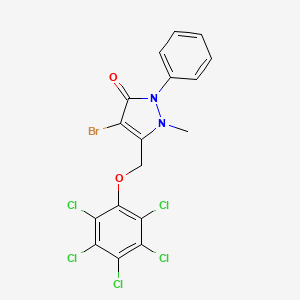

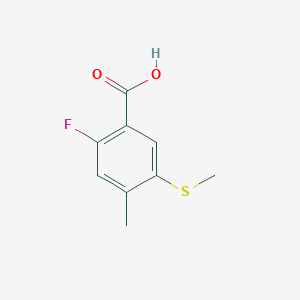
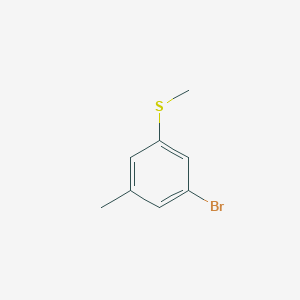





![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

